6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC15947041
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrO2 |
|---|---|
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 6-bromo-7-methoxy-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C10H9BrO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3 |
| Standard InChI Key | CGHUFERNGXOCHY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC2=C1C(=O)CC2)Br |
Introduction
6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones. It is characterized by a bicyclic structure containing a ketone functional group, with a bromine atom at the 6-position and a methoxy group at the 7-position on the indenone ring. This compound exhibits unique chemical properties due to its structural features, making it of interest in various scientific applications.
Synthesis Methods
The synthesis of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. A common method involves the bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. This reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.
| Synthesis Method | Description |
|---|---|
| Bromination Agent | N-bromosuccinimide (NBS) |
| Solvent | Dichloromethane |
| Reaction Conditions | Room temperature or slightly elevated |
Chemical Reactions and Applications
6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one participates in various chemical reactions:
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Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
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Oxidation Reactions: The compound can be oxidized to yield corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction Reactions: Reduction can lead to the formation of alcohols or hydrocarbons depending on the reducing agent utilized.
| Reaction Type | Description |
|---|---|
| Substitution | Nucleophilic substitution of bromine |
| Oxidation | Formation of ketones or carboxylic acids |
| Reduction | Formation of alcohols or hydrocarbons |
Biological and Scientific Applications
While specific biological applications of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one are not extensively documented, compounds within the indenone class have shown potential in various scientific fields. The presence of the bromine atom may enhance its reactivity towards nucleophiles, while the methoxy group can influence solubility and biological activity. Detailed studies are required to elucidate the precise pathways and interactions involved.
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